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Introduction
The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a key

regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum

immunity that develops after an initial pathogen attack. NPR1 plays a crucial role in the salicylic

acid (SA) signaling pathway, which is central to plant defense against biotrophic and

hemibiotrophic pathogens.[1][2] Upon pathogen infection and subsequent SA accumulation,

NPR1 translocates from the cytoplasm to the nucleus, where it interacts with TGA transcription

factors to activate the expression of a large number of defense-related genes, including the

Pathogenesis-Related (PR) genes.[2][3]

Given its central role in plant immunity, the analysis of NPR1 gene expression is critical for

understanding plant-pathogen interactions, screening for disease-resistant crop varieties, and

for the development of novel plant protection strategies. Quantitative real-time PCR (qPCR) is

a highly sensitive and specific method for quantifying gene expression levels, making it an ideal

tool for studying NPR1 regulation.
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These application notes provide detailed protocols for the analysis of NPR1 gene expression in

the model plant Arabidopsis thaliana using qPCR, from sample collection to data analysis and

interpretation.

NPR1 Signaling Pathway
The NPR1 signaling pathway is a complex network of protein-protein interactions and

transcriptional regulation. A simplified representation of the core pathway is illustrated below. In

the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm.[3] Following

pathogen recognition, salicylic acid (SA) levels increase, leading to a change in the cellular

redox state. This change triggers the reduction of disulfide bonds in the NPR1 oligomer,

releasing NPR1 monomers.[3] The NPR1 monomers then translocate to the nucleus, where

they interact with TGA transcription factors. This complex binds to the promoters of defense-

related genes, such as PR1, activating their transcription and leading to an immune response.

[2][3]
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Caption: Simplified diagram of the NPR1 signaling pathway in plant immunity.
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The overall workflow for analyzing NPR1 gene expression using qPCR involves several key

steps, from experimental design and sample collection to data analysis and interpretation. A

graphical representation of this workflow is provided below.
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Caption: Overview of the experimental workflow for NPR1 gene expression analysis.

Experimental Protocols
Total RNA Extraction from Arabidopsis thaliana Leaf
Tissue using TRIzol Reagent

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1178834/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-npr1-protein-expression-analysis-using-qpcr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted for the extraction of high-quality total RNA from Arabidopsis thaliana

leaf tissue.

Materials:

Arabidopsis thaliana leaf tissue (100 mg)

TRIzol Reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Liquid nitrogen

Mortar and pestle (pre-chilled)

Microcentrifuge tubes (1.5 mL, RNase-free)

Microcentrifuge (refrigerated)

Pipettes and RNase-free filter tips

Procedure:

Sample Homogenization:

Immediately freeze collected leaf tissue in liquid nitrogen to prevent RNA degradation.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

Lysis:
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Add 1 mL of TRIzol Reagent to the tube containing the ground tissue.

Vortex vigorously for 15-30 seconds to homogenize the sample completely.

Incubate at room temperature for 5 minutes.

Phase Separation:

Add 200 µL of chloroform to the tube.

Shake the tube vigorously by hand for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into

three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless

upper aqueous phase containing the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid

disturbing the interphase and the lower phenol phase.

Add 500 µL of isopropanol to the aqueous phase.

Mix gently by inverting the tube several times.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the

bottom of the tube.

RNA Wash:

Carefully decant the supernatant.

Wash the RNA pellet by adding 1 mL of 75% ethanol.

Vortex briefly to dislodge the pellet.
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Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully decant the ethanol wash.

RNA Solubilization:

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to

dissolve.

Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

Incubate at 55-60°C for 10-15 minutes to aid in dissolution.

RNA Quantification and Quality Control:

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal

RNA (rRNA) bands (28S and 18S) should be visible.

Store the RNA at -80°C for long-term storage.

cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total

RNA using a high-capacity cDNA reverse transcription kit.

Materials:

Total RNA (up to 2 µg)

High-Capacity cDNA Reverse Transcription Kit (containing 10X RT Buffer, 10X RT Random

Primers, 25X dNTP Mix, MultiScribe™ Reverse Transcriptase, and RNase Inhibitor)

RNase-free water

PCR tubes or 96-well plate
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Thermal cycler

Procedure:

Prepare the Reverse Transcription Master Mix:

On ice, prepare a master mix for the desired number of reactions. For a single 20 µL

reaction, combine the following reagents in a microcentrifuge tube:

Reagent Volume per Reaction

10X RT Buffer 2.0 µL

25X dNTP Mix (100 mM) 0.8 µL

10X RT Random Primers 2.0 µL

MultiScribe™ Reverse Transcriptase 1.0 µL

RNase Inhibitor 1.0 µL

Nuclease-free Water 3.2 µL

Total Master Mix Volume 10.0 µL

Prepare the Reverse Transcription Reaction:

Add 10 µL of the master mix to each PCR tube or well of a 96-well plate.

Add up to 2 µg of total RNA to each tube/well. Adjust the volume with nuclease-free water

to a final volume of 10 µL.

The final reaction volume will be 20 µL.

Perform Reverse Transcription:

Gently mix the reactions by pipetting up and down.

Briefly centrifuge the tubes/plate to collect the contents at the bottom.

Place the reactions in a thermal cycler and run the following program:
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Step Temperature Time

Annealing 25°C 10 minutes

Extension 37°C 120 minutes

Inactivation 85°C 5 minutes

Hold 4°C ∞

Store cDNA:

The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)
This protocol outlines the setup of a qPCR reaction for the quantification of NPR1 gene

expression using SYBR Green-based detection.

Materials:

cDNA template (diluted 1:10)

2X SYBR Green qPCR Master Mix

Forward and Reverse Primers for NPR1 and a reference gene (10 µM each)

Nuclease-free water

qPCR plate and optical seals

Real-time PCR instrument

Validated qPCR Primers for Arabidopsis thaliana NPR1:
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Gene Primer Name Sequence (5' to 3') Amplicon Size (bp)

NPR1 (At1g64280) NPR1-F
CGTTGAGGACCGAA

GTTGTC
150

NPR1-R
TCTTGTTGTCGTCC

TCCGAT

ACTIN2 (At3g18780) -

Reference
ACT2-F

GGTAACATTGTGCT

CAGTGGTGG
109

ACT2-R
AACGACCTTAATCTT

CATGCTGC

UBQ10 (At4g05320) -

Reference
UBQ10-F

GGCCTTGTATAATCC

CTGATGAATAAG
101

UBQ10-R
AAAGAGATAACAGG

AACGGAAACATAGT

Procedure:

Prepare the qPCR Reaction Mix:

On ice, prepare a master mix for the desired number of reactions (including no-template

controls). For a single 20 µL reaction, combine the following:

Reagent Volume per Reaction

2X SYBR Green qPCR Master Mix 10.0 µL

Forward Primer (10 µM) 0.5 µL

Reverse Primer (10 µM) 0.5 µL

Nuclease-free Water 4.0 µL

Total Master Mix Volume 15.0 µL

Set up the qPCR Plate:
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Aliquot 15 µL of the qPCR master mix into each well of the qPCR plate.

Add 5 µL of diluted cDNA template to the appropriate wells.

For the no-template control (NTC), add 5 µL of nuclease-free water instead of cDNA.

Seal the plate with an optical seal.

Run the qPCR:

Briefly centrifuge the plate to collect the contents at the bottom and remove any air

bubbles.

Place the plate in the real-time PCR instrument.

Set up the thermal cycling program as follows (this may need optimization depending on

the instrument and master mix):

Step Temperature Time Cycles

Initial Denaturation 95°C 10 minutes 1

Denaturation 95°C 15 seconds 40

Annealing/Extension 60°C 60 seconds

Melt Curve Analysis
(Refer to instrument

guidelines)
1

Data Presentation and Analysis
The relative quantification of NPR1 gene expression can be calculated using the delta-delta Ct

(ΔΔCt) method. This method normalizes the expression of the target gene (NPR1) to an

internal control (reference gene) and compares the target gene expression in a treated sample

to an untreated (control) sample.

Data Analysis Steps:
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Calculate the average Cq (quantification cycle) value for each sample and gene from the

technical replicates.

Calculate the delta Ct (ΔCt) for each sample: ΔCt = Average Cq (Target Gene) - Average Cq

(Reference Gene)

Calculate the delta-delta Ct (ΔΔCt) for each treated sample: ΔΔCt = ΔCt (Treated Sample) -

ΔCt (Control Sample)

Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Data Presentation Table
The quantitative data should be summarized in a clear and structured table for easy

comparison.

Treatment Gene Average Cq ΔCt ΔΔCt
Fold
Change (2-
ΔΔCt)

Control NPR1 25.3 3.1 0 1.0

ACTIN2 22.2

Pathogen-

Infected
NPR1 23.1 1.0 -2.1 4.3

ACTIN2 22.1

SA-Treated NPR1 22.5 0.4 -2.7 6.5

ACTIN2 22.1

Note: The values in this table are for illustrative purposes only.

By following these detailed protocols and data analysis guidelines, researchers can obtain

reliable and reproducible data on NPR1 gene expression, contributing to a deeper

understanding of plant immunity and facilitating the development of innovative solutions for

crop protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. High-Capacity cDNA Reverse Transcription [protocols.io]

2. Stability of housekeeping gene expression in Arabidopsis thaliana seedlings under
differing macronutrient and hormonal conditions | Semantic Scholar [semanticscholar.org]

3. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic
Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for NPR1 Protein
Expression Analysis using qPCR]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178834/docs#application-notes-and-protocols-for-
npr1-protein-expression-analysis-using-qpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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